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Compound of Interest

Compound Name: BMS-823778 hydrochloride

Cat. No.: B606259

This guide provides a detailed comparison of the efficacy of BMS-823778 and carbenoxolone,
focusing on their shared mechanism of action as inhibitors of 113-hydroxysteroid
dehydrogenase type 1 (113-HSD1). While direct comparative studies are unavailable due to
their development for different therapeutic indications, this document synthesizes preclinical
and clinical data to offer an objective overview for researchers, scientists, and drug
development professionals.

Introduction

BMS-823778 is a potent and highly selective 113-HSD1 inhibitor that was investigated for the
treatment of type 2 diabetes and other metabolic disorders.[1][2][3] Carbenoxolone, a
derivative of glycyrrhetinic acid from licorice root, is a less potent, non-selective inhibitor of 11[3-
HSD enzymes and also functions as a blocker of gap junctions.[4][5][6] It has been clinically
used for the treatment of peptic ulcers.[4][6] This guide will compare their efficacy based on
available data, detail relevant experimental protocols, and visualize key pathways and
workflows.

Data Presentation: Quantitative Efficacy

The following tables summarize the quantitative data on the efficacy of BMS-823778 and
carbenoxolone from various studies.

Table 1: Preclinical Efficacy of BMS-823778 and Carbenoxolone
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Parameter

BMS-823778

Carbenoxolone

Target

Human 11B-HSD1

11B-HSD1 and 11p-HSD2,

Gap Junctions

IC50 (Human 11B-HSD1)

2.3 nM[7][8][9]

Micromolar range (e.g., 21-
95% inhibition at 0.4-3.2
pmol/L in mouse liver

homogenates)

Selectivity

>10,000-fold over 113-
HSD2[7][9]

Non-selective (inhibits both
11B-HSD1 and 11B-HSD2)[10]

ED50 (in vivo)

0.6 mg/kg (cynomolgus
monkeys)[7][9], 34 mg/kg (DIO
mice)[7][8][9], 5.2 mg/kg (ex
vivo adipose DIO mouse
model)[7][9]

Dose-dependent reduction in
11B3-HSD1 activity in db/db
mice with oral doses of 10-50

mg/kg

Key Preclinical Finding

Robust acute
pharmacodynamic effects in
preclinical models of metabolic
disease.[7][9]

Improves symptoms of
metabolic syndrome in db/db

mice.

Table 2: Clinical Efficacy of Carbenoxolone in Peptic Ulcer Disease
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Study

N
(Carbenoxolone/PI
acebo)

Treatment Duration

Key Finding

Nagy GS, 1978[11]

21/23

6 weeks

66.7% (14/21) of
patients on
carbenoxolone
showed complete
endoscopic healing of
duodenal ulcers
compared to 30.4%
(7/23) on placebo (P <
0.016).[11]

Davies J and Reed PI,
1977

43/ 43 (endoscopy in
35/34)

6 weeks

65% of patients on
carbenoxolone
achieved complete,
endoscopically
assessed healing of
duodenal ulcers
compared to 20% on

placebo.[12]

Young GP et al.,
1979[13]

20/ 20

6 weeks

60% (12/20) of
patients receiving
carbenoxolone had
healed duodenal
ulcers compared to
25% (5/20) on
placebo (P=0.05).[13]

Brown P et al.,
1972[2]

16/15

12 weeks

Carbenoxolone
increased the rate of
duodenal ulcer
healing in the early
stages of treatment,
but no significant

difference was
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observed at 12 weeks.

[2]

Signaling Pathways and Experimental Workflows
Signaling Pathway of 113-HSD1 in Metabolic Regulation

The following diagram illustrates the mechanism of 113-HSD1 in converting inactive cortisone
to active cortisol, which then activates the glucocorticoid receptor (GR), leading to downstream
metabolic effects. Inhibition of 113-HSD1 by agents like BMS-823778 and carbenoxolone is a
therapeutic strategy to mitigate these effects.
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Caption: Mechanism of 113-HSD1 and its inhibition.
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Experimental Workflow: Preclinical Evaluation of BMS-
823778 in Diet-Induced Obese (DIO) Mice

This diagram outlines a typical experimental workflow for assessing the in vivo efficacy of an
11B-HSD1 inhibitor like BMS-823778 in a diet-induced obesity mouse model.

Induce Obesity in Mice
(High-Fat Diet)

l

Randomize Mice into
Treatment Groups

l

Oral Administration of
BMS-823778 or Vehicle

l

Pharmacodynamic Assessment
(e.g., Corticosterone Levels)

l

Metabolic Phenotyping
(Glucose Tolerance, etc.)

l

Data Analysis and
ED50 Calculation
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Caption: Workflow for preclinical efficacy testing in DIO mice.
Experimental Workflow: Clinical Trial of Carbenoxolone
for Peptic Ulcer

This diagram illustrates a generalized workflow for a double-blind, placebo-controlled clinical

trial to evaluate the efficacy of carbenoxolone in healing peptic ulcers.
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:
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:
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Caption: Workflow for a carbenoxolone clinical trial.

Experimental Protocols
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In Vivo Pharmacodynamic Assessment of BMS-823778
in Mice

This protocol is based on the methodology described for evaluating the in vivo inhibition of 11[3-
HSD1.[14]

e Animal Model: Male diet-induced obese (DIO) C57BL/6 mice are used.[15][16][17][18][19]
Obesity is induced by feeding a high-fat diet for a specified period.

e Drug Administration: BMS-823778 is administered orally at varying doses (e.g., 10-100
mg/kg).[8]

o Challenge: A substrate for 113-HSD1, such as 11-dehydrocorticosterone (DHC), is
administered to the mice.

o Sample Collection: Plasma samples are collected at various time points after the challenge.

e Analysis: The concentration of corticosterone (the product of 113-HSD1 activity on DHC) in
the plasma is measured by immunoassay.[14]

o Endpoint: The inhibition of 113-HSD1 is determined by the decrease in plasma
corticosterone levels. The ED5O0 is calculated based on the dose-response curve.[14]

Double-Blind Clinical Trial of Carbenoxolone for
Duodenal Ulcer

This protocol is a generalized representation based on several clinical trials.[2][11][12][13]

» Patient Population: Adult patients with endoscopically confirmed duodenal ulcers are
recruited.

o Study Design: A double-blind, placebo-controlled, randomized trial is conducted.

o Treatment: Patients are randomly assigned to receive either carbenoxolone sodium (e.g., 50-
100 mg, three to four times daily) or an identical placebo for a predefined period (e.g., 6 to
12 weeks).[10][12]
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e Assessments:

o Primary Endpoint: The primary outcome is the complete healing of the ulcer, as
determined by endoscopic examination at the end of the treatment period.

o Secondary Endpoints: Secondary measures include changes in ulcer size, symptomatic
relief, and the incidence of side effects.

o Safety Monitoring: Patients are monitored for potential side effects of carbenoxolone, such
as weight gain, increased blood pressure, and hypokalemia.[11]

 Statistical Analysis: The proportion of patients with healed ulcers in the carbenoxolone and
placebo groups are compared using appropriate statistical tests.

Conclusion

BMS-823778 and carbenoxolone are both inhibitors of 113-HSD1, but they exhibit significant
differences in their pharmacological profiles and clinical applications. BMS-823778 is a potent
and highly selective inhibitor developed for metabolic diseases, demonstrating efficacy in
preclinical models. Carbenoxolone is a less potent, non-selective inhibitor with additional
effects on gap junctions, and has established clinical efficacy in the treatment of peptic ulcers.
The choice between these compounds for research purposes will depend on the specific
scientific question, the desired selectivity, and the biological system under investigation. This
guide provides a foundational comparison to aid in such decisions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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